4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound characterized by a unique molecular structure that incorporates a quinoline core fused with a dithiolo moiety. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The chemical formula for this compound is , with a CAS number of 161370-60-1, indicating its distinct identity in chemical databases .
The compound is classified under the category of dithioloquinoline derivatives, which are noted for their diverse biological activities. It can be synthesized from simpler precursors through various chemical reactions, often involving cyclization and functionalization steps. Its structural complexity and the presence of sulfur atoms contribute to its unique reactivity and potential applications in drug development and organic synthesis .
The synthesis of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps:
The molecular structure of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione features:
The three-dimensional conformation and electronic distribution within this compound influence its chemical behavior and interactions with biological targets .
4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can undergo several types of chemical reactions:
The mechanism of action for 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structural features enable it to bind effectively to these targets, potentially leading to inhibition or modulation of their activities. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various kinases involved in cancer progression .
The physical properties of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include:
The chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its potential applications in drug formulation .
The unique structure and properties of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione lend themselves to several scientific applications:
The medicinal chemistry of 1,2-dithiol-3-thiones (DTTs) spans nearly 140 years, beginning with Barbaglia's 1884 synthesis of 4,5-dimethyl-1,2-dithiol-3-thione [2]. However, significant pharmacological interest emerged in the mid-20th century following the isolation of DTT derivatives from cruciferous plants and the introduction of Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiol-3-thione) as an antiparasitic agent against Schistosoma mansoni in 1985 [2] . This compound marked a paradigm shift by demonstrating unexpected chemoprotective properties, including carcinogen detoxification via induction of cytoprotective enzymes and DNA repair stimulation [2]. Subsequent research revealed that DTT derivatives function as endogenous hydrogen sulfide (H₂S) donors, participating in critical physiological processes such as oxidative stress mitigation, mitochondrial protection, and regulation of inflammatory pathways [2]. The development of ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) further highlighted the therapeutic potential of DTTs as cardioprotective and anticancer agents, establishing the pharmacophoric significance of the dithiolthione ring [2].
Hybridization strategies combining the dithiolthione scaffold with complementary pharmacophores have been instrumental in overcoming limitations of monotargeted therapies. The covalent fusion of 1,2-dithiolo-3-thione with 2,2-disubstituted-1,2-dihydroquinoline (DHQ)—a privileged scaffold with documented anticoagulant, antimicrobial, and neuroprotective activities—yielded novel tricyclic architectures exemplified by 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones [2] . This chimeric design leverages synergistic bioactivity: The DHQ component contributes to DNA interaction and enzyme modulation, while the DTT ring provides H₂S-mediated cytoprotection and redox modulation. Computational studies using PASS Online software predicted pleiotropic activities for these hybrids, including chemoprotective and antitumor effects, which were experimentally validated [2] . Notably, derivatives exhibited enhanced antifungal activity exceeding ketoconazole and anti-inflammatory effects surpassing indomethacin, confirming the efficacy of molecular hybridization in expanding bioactivity spectra [2].
The strategic incorporation of methyl groups at positions 4,4, and 8 of the dithioloquinolinethione scaffold generated 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS: 122246-13-3), a molecule optimized for multitarget kinase inhibition [3]. This trimethylated derivative exhibits enhanced lipophilicity (calculated LogP = 4.7) and steric shielding around the quinoline nitrogen, facilitating engagement with diverse kinase ATP-binding pockets [3] [4]. PASS Online bioactivity predictions identified this compound as a high-priority candidate for kinase inhibition, which was corroborated experimentally. It demonstrated potent activity against JAK3 (IC₅₀ = 0.36–0.46 μM) and NPM1-ALK (IC₅₀ = 0.25–0.54 μM), kinases implicated in hematologic malignancies and solid tumors [2] . Its efficacy against cRAF[Y340D][Y341D] (IC₅₀ = 0.78 μM) further underscores multitarget capabilities, positioning it as a promising scaffold for addressing kinase-mediated therapeutic resistance [2] .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: